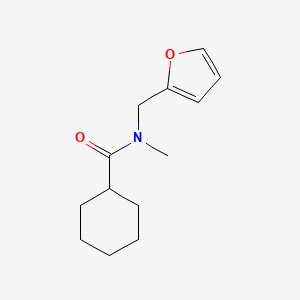
N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPET, and it is a member of the thiophene class of compounds. CPET has been found to have a range of interesting properties, including its ability to interact with certain receptors in the body.
科学的研究の応用
CPET has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of CPET as a tool for studying the function of certain receptors in the body. CPET has been found to interact with the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes, including cognitive function and inflammation. CPET has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease and schizophrenia.
作用機序
The mechanism of action of CPET involves its interaction with the alpha7 nicotinic acetylcholine receptor. CPET binds to this receptor with high affinity, leading to the activation of various signaling pathways within the cell. This activation can lead to a range of physiological effects, including changes in the release of neurotransmitters and the regulation of inflammation.
Biochemical and Physiological Effects:
CPET has been found to have a range of biochemical and physiological effects. Studies have shown that CPET can enhance cognitive function in animal models, and it has also been found to have anti-inflammatory effects. CPET has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using CPET in lab experiments is its high affinity for the alpha7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, there are also some limitations to using CPET in lab experiments. For example, it can be difficult to obtain high-quality samples of CPET, and the synthesis process can be complex and time-consuming.
将来の方向性
There are many potential future directions for research involving CPET. One area of interest is the development of new drugs that target the alpha7 nicotinic acetylcholine receptor. CPET could be used as a starting point for the development of these drugs, which could have a range of therapeutic applications. Other potential future directions for research include the study of the mechanism of action of CPET and the development of new synthetic methods for producing CPET.
Conclusion:
In conclusion, N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. CPET has a range of interesting properties, including its ability to interact with the alpha7 nicotinic acetylcholine receptor. CPET has been found to have a range of biochemical and physiological effects, and it has potential applications in the treatment of various diseases. While there are some limitations to using CPET in lab experiments, there are also many potential future directions for research involving this compound.
合成法
The synthesis method for CPET involves several steps, including the reaction of 5-methylthiophene-2-carboxylic acid with cyclopropylmethylamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry. The synthesis of CPET is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
特性
IUPAC Name |
N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-7-3-6-10(14-7)11(13)12-8(2)9-4-5-9/h3,6,8-9H,4-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUXOIYENRMTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)








![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)